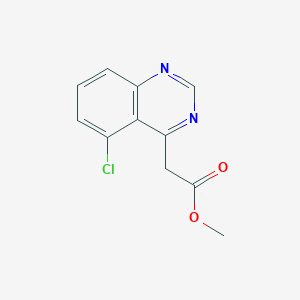
Methyl 5-Chloroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Chloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological properties Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Chloroquinazoline-4-acetate typically involves the reaction of 5-chloroanthranilic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation yields quinazoline-4-carboxylic acids.
- Reduction yields amine derivatives.
- Substitution yields various substituted quinazoline derivatives .
Scientific Research Applications
Methyl 5-Chloroquinazoline-4-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Chloroquinazoline: Lacks the methyl acetate group but shares the chloro substitution.
Quinazoline-4-carboxylic acid: An oxidized derivative.
Uniqueness: Methyl 5-Chloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl acetate group enhances its solubility and potential for further functionalization .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-(5-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |
InChI Key |
DREBTLAORSQYMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


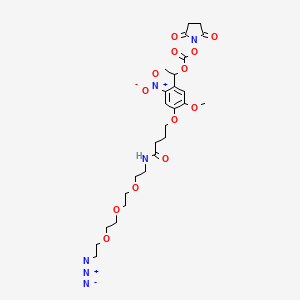
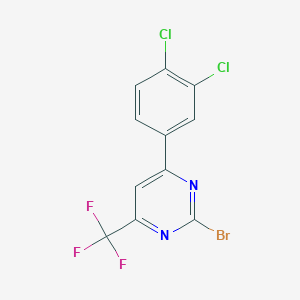

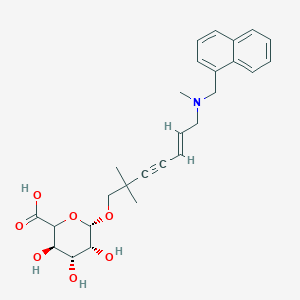
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)


![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
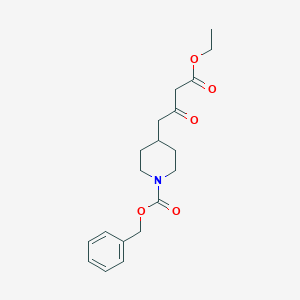

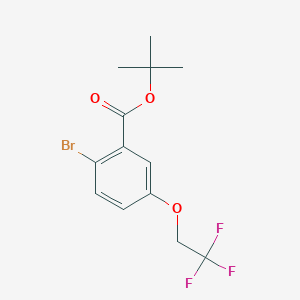
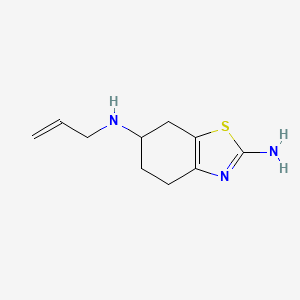
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
